2-chloro-N-(1-methylpiperidin-4-yl)acetamide hydrochloride
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Overview
Description
2-chloro-N-(1-methylpiperidin-4-yl)acetamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chloro group, an acetamide moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-methylpiperidin-4-yl)acetamide hydrochloride typically involves the reaction of 2-chloroacetamide with 1-methylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product in its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-methylpiperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The acetamide moiety can be hydrolyzed to produce corresponding amines and acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Hydrolysis: Corresponding amines and acids.
Scientific Research Applications
2-chloro-N-(1-methylpiperidin-4-yl)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-methylpiperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride
- 2-chloro-N-(1-propylpiperidin-4-yl)acetamide hydrochloride
- 2-chloro-N-(1-butylpiperidin-4-yl)acetamide hydrochloride
Uniqueness
2-chloro-N-(1-methylpiperidin-4-yl)acetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
1263277-05-9 |
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Molecular Formula |
C8H16Cl2N2O |
Molecular Weight |
227.13 g/mol |
IUPAC Name |
2-chloro-N-(1-methylpiperidin-4-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H15ClN2O.ClH/c1-11-4-2-7(3-5-11)10-8(12)6-9;/h7H,2-6H2,1H3,(H,10,12);1H |
InChI Key |
NGWMMRBNCAFMFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCl.Cl |
Purity |
91 |
Origin of Product |
United States |
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